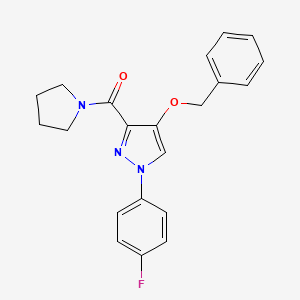
(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone" is an organic molecule with potential applications in medicinal chemistry and pharmacology. This compound, due to its unique structure, can interact with biological targets, making it a candidate for drug development and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone" involves multiple steps:
Synthesis of 1-(4-fluorophenyl)-1H-pyrazole: : This intermediate can be prepared by reacting 4-fluorophenylhydrazine with ethyl acetoacetate under reflux conditions.
Formation of the benzyloxy group: : The hydroxyl group of the pyrazole intermediate is converted into the benzyloxy group using benzyl bromide and a suitable base such as sodium hydroxide.
Coupling with pyrrolidin-1-ylmethanone: : The final step involves coupling the benzyloxy-pyrazole with pyrrolidin-1-ylmethanone in the presence of a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Large-scale synthesis in an industrial setting would focus on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactions to enhance efficiency and scalability.
Use of automated reactors to ensure precise control over reaction conditions.
Implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo a variety of chemical reactions, such as:
Oxidation: : With reagents like hydrogen peroxide or KMnO₄, leading to oxidized products.
Reduction: : Using reducing agents like LiAlH₄ to produce different reduced forms.
Substitution: : Halogenated derivatives can be synthesized using nucleophilic substitution reactions with reagents like NaF or KOH.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium fluoride in DMF (dimethylformamide).
Major Products
Oxidation: : Oxidized derivatives with modified functional groups.
Reduction: : Reduced compounds with simplified structures.
Substitution: : Halogenated analogs with varied properties.
Aplicaciones Científicas De Investigación
"(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone" has several potential scientific research applications:
Chemistry: : Useful as a building block in the synthesis of more complex molecules.
Biology: : Can be studied for its interactions with proteins and enzymes.
Medicine: : Potential to be developed into therapeutic agents due to its bioactive properties.
Industry: : Could be used in the creation of new materials with specific chemical functionalities.
Mecanismo De Acción
The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Structural Analogues: : Compounds like (4-(benzyloxy)-1-phenyl-1H-pyrazol-3-yl)methanone share similar structures but differ in substituents.
Functional Analogues: : Compounds that target the same biological pathways but have different core structures.
Uniqueness: : The unique combination of a benzyloxy group and a pyrrolidin-1-ylmethanone moiety gives this compound distinct physicochemical properties and biological activities.
Similar Compounds:
(4-(benzyloxy)-1-phenyl-1H-pyrazol-3-yl)methanone
(4-methoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
(4-hydroxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-17-8-10-18(11-9-17)25-14-19(27-15-16-6-2-1-3-7-16)20(23-25)21(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANCMNBOLUPVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
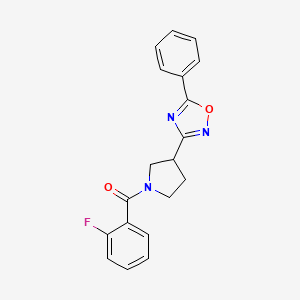
![3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2864994.png)
![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)
![1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2865000.png)
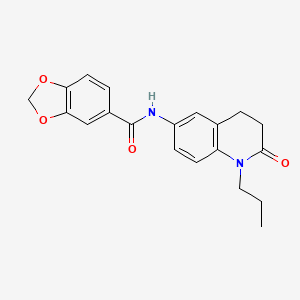
![4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid](/img/structure/B2865014.png)
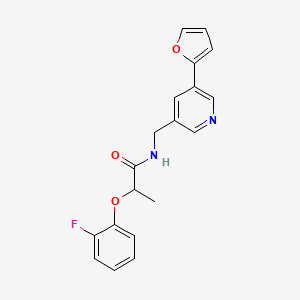
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)
![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)
![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)
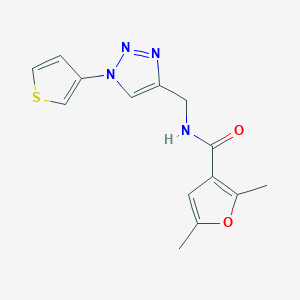
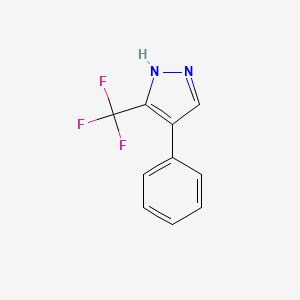
![2-[(3-methoxyphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2865010.png)
